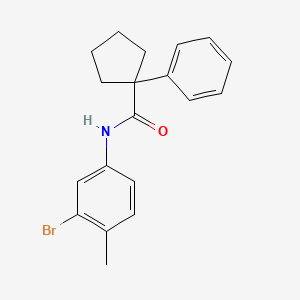

N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide is a chemical compound with the molecular formula C19H20BrNO . It is available for purchase from various chemical suppliers.

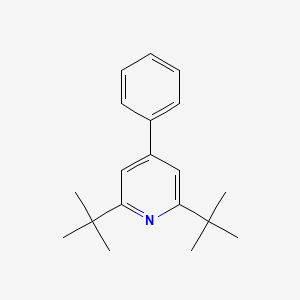

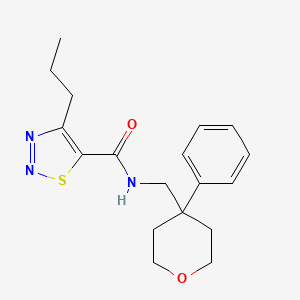

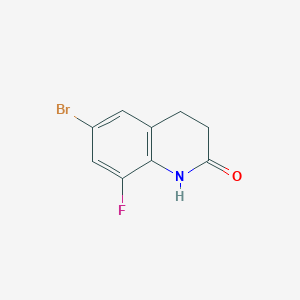

Molecular Structure Analysis

The molecular structure of N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide consists of a bromo-methylphenyl group, a phenylcyclopentyl group, and a formamide group . The molecular weight of this compound is 358.279 .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide, such as its melting point, boiling point, and density, are not specified in the sources I found .Applications De Recherche Scientifique

Synthesis and Catalysis

Formamide derivatives are pivotal in the development of synthetic methodologies. The synthesis of 1-formyl-1,2-dihydroquinolines through a Lewis acid-catalyzed cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides illustrates the utility of formamides in generating complex heterocyclic structures, a cornerstone in drug discovery and materials science (Kobayashi et al., 1995). Similarly, the carbon-monoxide-free aminocarbonylation of aryl halides using N-substituted formamides as an amide source represents an advancement in palladium-catalyzed reactions, reducing the reliance on toxic carbon monoxide gas and opening pathways for safer synthetic processes (Sawant et al., 2011).

Green Chemistry and Environmental Considerations

The development of green solvents and reactions is crucial for sustainable chemistry. N-formylmorpholine, for example, has been evaluated for its use as a green solvent in the synthesis of organic compounds, highlighting the role of formamides in enhancing the environmental friendliness of chemical processes (Ghasemi, 2018).

Advanced Materials and Ligand Design

Formamide derivatives play a role in the design of ligands for catalysis and materials science. The synthesis of metalphosphinates containing bridging formamide ligands showcases the application of formamide derivatives in constructing polymeric compounds with potential applications in catalysis, magnetic materials, and optoelectronics (Betz & Bino, 1988).

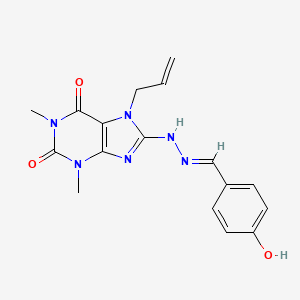

Pharmacological Research

While avoiding specifics on drug use and dosage, formamide derivatives have been investigated for their biological activities, such as antimicrobial properties. For example, the study on molecular docking and Hirshfeld surface analysis of a formamide derivative explores its moderate antimicrobial agent potential, contributing to the understanding of structure-function relationships in drug design (Malek et al., 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(3-bromo-4-methylphenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO/c1-14-9-10-16(13-17(14)20)21-18(22)19(11-5-6-12-19)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMPHUSNVOCYFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2959424.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2959425.png)

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2959428.png)

![4-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2959432.png)